
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the para position and an isopropylaminoethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester typically involves the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 4-Ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research
Wirkmechanismus
The mechanism of action of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxybenzoic acid ethyl ester: Similar structure but lacks the isopropylamino group.
4-Methoxybenzoic acid 2-(isopropylamino)ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid 2-(methylamino)ethyl ester: Similar structure but with a methylamino group instead of an isopropylamino group
Uniqueness
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and binding affinity to biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
123354-93-8 |
---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
Key on ui other cas no. |
123354-93-8 |
Synonyme |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.